3-Benzyloxybenzo[b]thiophene-2-carboxylic acid
Description
Contextualization of Benzo[b]thiophene Carboxylic Acid Derivatives within Contemporary Chemical Biology Research
The benzo[b]thiophene scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a cornerstone in the field of heterocyclic chemistry and has garnered significant attention in contemporary chemical biology. prepchem.com Its derivatives, particularly benzo[b]thiophene carboxylic acids, are recognized for their structural similarity to endogenous molecules, allowing them to interact with a wide array of biological targets such as enzymes and receptors. prepchem.comresearchgate.net This mimicry is a key reason for their prevalence in the design of new bioactive agents. nih.gov
In modern chemical biology, these derivatives are utilized as molecular probes to explore biological pathways and as scaffolds for developing potent and selective inhibitors. For instance, recent studies have highlighted the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents that target the RhoA/ROCK pathway, which is crucial in tumor growth and metastasis. researchgate.netresearchgate.netnih.gov Furthermore, benzo[b]thiophene-2-carboxylic acid derivatives have been functionalized into acylhydrazones to create new antimicrobial agents effective against multidrug-resistant bacteria like Staphylococcus aureus. mdpi.com The inherent properties of the benzo[b]thiophene nucleus, such as its planarity and the presence of a sulfur atom, contribute to enhanced binding affinities and favorable pharmacokinetic profiles, making it an attractive scaffold for developing novel therapeutic and research tools. researchgate.net
Historical Perspectives on Substituted Benzo[b]thiophene Carboxylic Acids in Medicinal Chemistry Research
The journey of substituted benzo[b]thiophene carboxylic acids in medicinal chemistry is marked by the discovery of a diverse range of pharmacological activities. Historically, this scaffold has been identified as a "privileged structure" due to its recurrence in various bioactive compounds. nih.gov Research expanding over several decades has established that derivatives of benzo[b]thiophene exhibit a remarkable breadth of biological effects.
These activities include:
Antimicrobial: Effective against various bacterial and fungal pathogens. mdpi.com
Anticancer: Showing promise in inhibiting the proliferation of cancer cells. researchgate.netresearchgate.net
Anti-inflammatory: Acting as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). researchgate.net
Antiviral, Antidiabetic, and Antidepressant properties. mdpi.com
The development of prominent drugs such as Raloxifene (an estrogen receptor modulator), Zileuton (a 5-lipoxygenase inhibitor), and Sertaconazole (an antifungal agent) underscores the therapeutic importance of the benzo[b]thiophene core. The sustained interest from medicinal chemists in this scaffold is driven by the potential to discover novel lead compounds against numerous diseases by modifying the substitution patterns on the bicyclic ring system. nih.gov
Rationale for In-depth Investigation of the 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid Scaffold in Academic Studies
The specific focus on the this compound scaffold stems from several key strategic considerations in medicinal chemistry and organic synthesis. The rationale for its investigation can be understood from two primary perspectives: its role as a synthetic intermediate and the intrinsic value of the benzyloxy group as a pharmacophore.
Firstly, the 3-benzyloxy group serves as a common and effective protecting group for the 3-hydroxy functionality during multi-step organic synthesis. researchgate.net The synthesis of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives is of significant interest, as these compounds have been identified as potent dual inhibitors of 5-LOX and COX, crucial enzymes in the inflammatory pathway. Therefore, this compound is a key intermediate, allowing for chemical modifications at other positions of the molecule before the final deprotection step to yield the active 3-hydroxy compound.
Secondly, the benzyloxy moiety is not merely a placeholder; it is a recognized pharmacophore in its own right. In drug design, the introduction of a benzyloxy group can serve multiple purposes: nih.govresearchgate.net
Modulating Lipophilicity: It can increase the compound's affinity for hydrophobic pockets within enzyme active sites or receptors.
Enhancing Binding Interactions: The aromatic ring of the benzyl (B1604629) group can engage in favorable π-π stacking interactions with aromatic amino acid residues in a protein target. nih.gov
Improving Metabolic Stability: It can protect a nearby functional group from metabolic degradation, thereby improving the compound's pharmacokinetic profile.
Bioisosteric Replacement: The benzyloxy group can act as a bioisostere for other functional groups, helping to fine-tune the biological activity, selectivity, and physicochemical properties of a lead compound. cambridgemedchemconsulting.comdrugdesign.org
Studies on other molecular scaffolds have demonstrated that the presence and position of a benzyloxy group can significantly enhance biological activity, such as in the development of potent monoamine oxidase (MAO) inhibitors. nih.govnih.govresearchgate.net Consequently, the investigation of this compound is a rational strategy to explore new chemical space, potentially leading to compounds with improved potency, selectivity, or drug-like properties compared to their 3-hydroxy counterparts or other derivatives.
Research Findings on Benzo[b]thiophene Derivatives
The following tables summarize key findings from academic research on various benzo[b]thiophene derivatives, illustrating the broad scope of their biological activities.
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound Class | Target Pathway | Cell Line | Activity | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK pathway | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation, migration, and invasion | researchgate.netresearchgate.net |
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound Class | Target Organism | Activity | Reference |
|---|---|---|---|
| Benzo[b]thiophene Acylhydrazones | Multidrug-resistant Staphylococcus aureus | Minimal Inhibitory Concentration (MIC) as low as 4 µg/mL | mdpi.com |
Table 3: Anti-inflammatory Activity of Benzo[b]thiophene Derivatives
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | 5-Lipoxygenase (5-LOX) / Cyclooxygenase (COX) | Dual inhibitors with submicromolar IC₅₀ values | researchgate.net |
| 4-Hydroxybenzothiophene-6-carboxylic acid derivatives | Not specified | Anti-inflammatory and analgesic activities | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-16(18)15-14(12-8-4-5-9-13(12)20-15)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHKPQKBZRXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyloxybenzo B Thiophene 2 Carboxylic Acid and Its Analogues
Established Synthetic Routes to the Benzo[b]thiophene-2-carboxylic Acid Core
The construction of the foundational benzo[b]thiophene structure is a well-explored area of heterocyclic chemistry. Various methods have been developed, each with distinct advantages depending on the desired substitution pattern.
A prominent and versatile method for synthesizing the benzo[b]thiophene core involves the electrophilic cyclization of ortho-alkynyl thioanisole (B89551) derivatives. nih.govacs.org This intramolecular reaction is triggered by an electrophile, which activates the alkyne for the nucleophilic attack by the adjacent sulfur atom, leading to the formation of the thiophene (B33073) ring.
A range of electrophiles has been successfully employed for this purpose, including molecular halogens (I₂, Br₂), N-halosuccinimides (NBS, NIS), and sulfur- or selenium-based electrophiles like PhSCl and PhSeCl. nih.govacs.org Recently, a stable sulfonium (B1226848) salt, dimethyl(thiodimethyl)sulfonium tetrafluoroborate, has been utilized as an effective electrophilic sulfur source. organic-chemistry.orgfigshare.com This method allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes in excellent yields under moderate conditions, introducing a valuable thiomethyl group at the 3-position. organic-chemistry.orgfigshare.com The reaction proceeds through the alkyne attacking the electrophilic sulfur, followed by intramolecular cyclization and subsequent demethylation. nih.govorganic-chemistry.org
Table 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles
| Substrate (o-alkynyl thioanisole) | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(Phenylethynyl)phenyl methyl sulfide (B99878) | Dimethyl(methylthio)sulfonium tetrafluoroborate | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% | nih.gov |
| 2-((4-Methoxyphenyl)ethynyl)phenyl methyl sulfide | Dimethyl(methylthio)sulfonium tetrafluoroborate | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 99% | nih.gov |
| 2-((4-Chlorophenyl)ethynyl)phenyl methyl sulfide | I₂ | 3-Iodo-2-(4-chlorophenyl)benzo[b]thiophene | - | acs.org |
Note: Yields are representative and may vary based on specific reaction conditions.
Annulation strategies involve the fusion of a thiophene ring onto a pre-existing benzene (B151609) derivative. These methods often provide direct access to the benzo[b]thiophene system from readily available starting materials. One such approach involves a copper-promoted reaction of 2-fluorophenylacetylene derivatives with a sulfur source like sodium sulfide nonahydrate (Na₂S·9H₂O). beilstein-journals.org This process proceeds via hydration of the C-F bond followed by an intramolecular annulation to furnish the benzo[b]thiophene product. beilstein-journals.org
Another powerful annulation technique is the reaction of aryne intermediates with alkynyl sulfides. rsc.org Arynes, generated in situ from precursors like o-silylaryl triflates, react with a variety of alkynyl sulfides in the presence of cesium fluoride (B91410) to afford a wide range of 3-substituted and multisubstituted benzo[b]thiophenes in a single step. rsc.org This method demonstrates good functional group tolerance and practicality. rsc.org
One of the most direct routes to the benzo[b]thiophene-2-carboxylic acid scaffold involves the reaction of a substituted halobenzoyl derivative, such as 2-chlorobenzaldehyde (B119727), with mercaptoacetic acid (also known as thioglycolic acid). google.com This reaction is typically carried out in the presence of an alkali metal hydroxide (B78521), like potassium hydroxide, in water at elevated temperatures and pressures. google.com The process yields the alkali metal salt of the 2-benzo[b]thiophenecarboxylic acid, which can be subsequently acidified to produce the desired product. google.com This method is particularly advantageous as it directly installs the required carboxylic acid function at the 2-position.
Other precursors include o-halovinylbenzenes which can react with potassium sulfide to yield 2-substituted benzo[b]thiophenes without the need for a transition-metal catalyst. organic-chemistry.org Additionally, palladium-catalyzed intramolecular oxidative C-H functionalization of α-aryl-β-mercaptoacrylates provides an efficient route to multisubstituted benzo[b]thiophenes. nih.gov
Strategies for Introducing the Benzyloxy Moiety at the 3-Position of Benzo[b]thiophene
Once the benzo[b]thiophene-2-carboxylic acid core is established, the next critical step is the introduction of the benzyloxy group specifically at the 3-position. This requires a precursor with a suitable functional group at C-3, typically a hydroxyl group, which can then be converted to the benzyl (B1604629) ether.
The conversion of a 3-hydroxybenzo[b]thiophene derivative to its corresponding benzyl ether is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride.
The general sequence would involve:
Synthesis of a 3-hydroxybenzo[b]thiophene-2-carboxylic acid or its ester derivative.
Deprotonation of the 3-hydroxyl group using a base (e.g., sodium hydride, potassium carbonate).
Reaction of the resulting phenoxide with benzyl bromide to form the 3-benzyloxy ether linkage.
If an ester was used, hydrolysis to the final carboxylic acid product is required.
This standard etherification protocol is a fundamental transformation in organic synthesis and is widely applicable to phenolic hydroxyl groups on heterocyclic systems.
Directly functionalizing the C-3 position of a pre-formed benzo[b]thiophene ring can be challenging due to the competing reactivity of the C-2 position. le.ac.uk However, specific methods have been developed to achieve C-3 selectivity.
One innovative, metal-free approach utilizes readily accessible benzothiophene (B83047) S-oxides as precursors. le.ac.uk An interrupted Pummerer reaction allows for the capture and delivery of coupling partners, enabling the C-3 arylation and alkylation of benzothiophenes with complete regioselectivity under mild conditions. le.ac.uk While this method demonstrates C-C bond formation, the underlying principle of activating the C-3 position via an S-oxide intermediate is significant.
For introducing an oxygen functionality, palladium-catalyzed coupling reactions can be employed. For instance, the coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes has been developed, showcasing methods for functionalizing the C-3 position, although this example leads to a C-C bond. nih.gov More direct approaches would involve the synthesis of 3-aminobenzo[b]thiophenes, which could potentially be converted to a diazonium salt and subsequently hydrolyzed to a 3-hydroxy derivative. rsc.org Palladium-catalyzed cross-coupling reactions using diazonium salts have also been used to functionalize the 3-position of thiophene and benzo[b]thiophene moieties. researchgate.net
Carboxylic Acid Functional Group Derivatization and Modification Approaches
The carboxylic acid moiety at the C2 position of the benzo[b]thiophene ring is a versatile handle for a wide array of chemical modifications. Its synthesis and subsequent conversion into other functional groups are critical steps in creating diverse libraries of bioactive molecules.
Carboxylation Reactions for Benzo[b]thiophene Systems
The direct introduction of a carboxylic acid group onto the benzo[b]thiophene nucleus, known as carboxylation, is an attractive synthetic strategy. This approach often utilizes carbon dioxide (CO2) as a cheap, abundant, and renewable C1 source.
Researchers have developed methods for the direct carboxylation of benzo[b]thiophenes. One such method involves the use of ethylaluminum dichloride (EtAlCl2), which facilitates the reaction of substituted benzo[b]thiophenes with CO2 to yield the corresponding carboxylic acids in high yields. researchgate.net Another approach employs a carbonate-promoted C-H carboxylation of electron-rich heteroarenes like benzothiophene. researchgate.net This method is notable as it can cleave a weakly acidic C-H bond without the need for strong organic bases or organometallic reagents, proceeding through a mechanism involving initial proton abstraction followed by the insertion of CO2. researchgate.net
| Method | Reagents | Substrate | Product | Yield | Reference |
| Lewis Acid-Aided | CO2, EtAlCl2 | Substituted Benzothiophenes | Benzothiophene Carboxylic Acids | Up to 90% | researchgate.net |
| Carbonate-Promoted | CO2, Metal Carbonate | Benzothiophene | Benzothiophene Carboxylic Acid | Varies | researchgate.net |
Conversion of Carboxylic Acids to Esters, Amides, and Other Derivatives
Once the benzo[b]thiophene-2-carboxylic acid is formed, it serves as a key intermediate for further derivatization. Standard organic transformations can be applied to convert the carboxylic acid into a variety of functional groups, including esters, amides, and acylhydrazones.
For instance, benzo[b]thiophene-2-carboxylic acid can be converted into its corresponding hydrazide. This hydrazide can then be reacted with various aldehydes to produce a collection of acylhydrazone derivatives. nih.gov This sequence allows for extensive structural diversification. nih.gov The synthesis of ester derivatives, such as methyl or ethyl benzo[b]thiophene-2-carboxylates, is also a common strategy, often achieved through Fischer esterification or by reacting the corresponding acid chloride with an alcohol. nih.govlookchem.com Similarly, amides are synthesized, for example, in the creation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, where the carboxamide at the C-3 position was found to enhance biological activity. nih.gov
A notable one-step synthesis of methyl benzo[b]thiophene-2-carboxylates has been developed starting from o-nitrobenzaldehydes, which involves a nucleophilic displacement of the nitro group followed by a base-catalyzed ring closure. lookchem.com
Table of Representative Benzo[b]thiophene-2-Carboxylic Acid Derivatives:
| Derivative Type | Synthetic Precursor | Key Reagents | Example Product | Reference |
|---|---|---|---|---|
| Acylhydrazone | Benzo[b]thiophene-2-carboxylic hydrazide | Aromatic/Heteroaromatic aldehydes | (E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide | nih.gov |
| Ester | Benzo[b]thiophene-2-carboxylic acid | Alcohol (e.g., Methanol), Acid catalyst | Methyl benzo[b]thiophene-2-carboxylate | lookchem.com |
| Ester | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Ethyl thioglycolate, K2CO3 | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | nih.gov |
Advanced Synthetic Transformations and Novel Methodologies in Benzo[b]thiophene Synthesis
The construction of the benzo[b]thiophene core itself has been the subject of extensive research, leading to the development of sophisticated and efficient synthetic methods. These advanced strategies often employ transition-metal catalysis, oxidative reactions, and careful use of protecting groups to achieve high levels of selectivity and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions in Benzo[b]thiophene Systems
Transition-metal catalysis has become an indispensable tool in the synthesis of benzo[b]thiophenes. researchgate.netkfupm.edu.sabohrium.comingentaconnect.com Palladium-catalyzed reactions, in particular, are widely used for constructing the heterocyclic ring and for its subsequent functionalization. researchgate.net
One powerful application is the C-H arylation of benzo[b]thiophenes. A highly efficient method has been reported for the direct β-arylation (at the C3-position) of benzo[b]thiophenes with aryl iodides at room temperature. acs.org This reaction is catalyzed by a palladium complex and is notable for its operational simplicity and broad functional group tolerance. acs.org Other methodologies include copper-catalyzed annulation of 2-bromo alkynylbenzenes with sodium sulfide to deliver 2-substituted benzo[b]thiophenes. organic-chemistry.org These catalytic systems provide access to a wide range of substituted benzothiophenes that would be difficult to prepare using classical methods. researchgate.netkfupm.edu.sabohrium.comingentaconnect.com
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |
| C-H Arylation | Pd(OAc)2 / Ag2CO3 | Benzo[b]thiophene, Aryl iodide | 3-Arylbenzo[b]thiophene | acs.org |
| Annulation | CuI / TMEDA, Na2S | 2-Bromo alkynylbenzene | 2-Substituted benzo[b]thiophene | organic-chemistry.org |
| C-S Coupling | Palladium catalyst | o-Halovinylbenzenes, Thiourea | 2-Substituted benzo[b]thiophene | organic-chemistry.org |
Oxidative Reactions in Benzo[b]thiophene Chemistry
Oxidation of the sulfur atom in the benzo[b]thiophene ring system leads to the formation of benzo[b]thiophene-1-oxides and benzo[b]thiophene-1,1-dioxides (sulfones). These oxidized derivatives have distinct chemical properties and are valuable synthons for further transformations. nih.govresearchgate.net
A facile and clean method for the conversion of electron-poor benzo[b]thiophenes to their corresponding sulfones employs an aqueous solution of hydrogen peroxide (H2O2) and phosphorus pentoxide (P2O5). researchgate.net This reagent system is stable and allows for scalable synthesis. researchgate.net The resulting benzo[b]thiophene 1,1-dioxides can then be used in further reactions, such as the palladium(II)-catalyzed C2-selective oxidative Heck reaction with alkenes, to construct π-conjugated fluorescent molecules. acs.org The synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has also been explored for developing anticancer agents. nih.gov
| Substrate | Oxidizing Agent | Product | Notes | Reference |
| Electron-Poor Benzo[b]thiophenes | H2O2 / P2O5 | Benzo[b]thiophene-1,1-dioxide | Clean conversion, scalable | researchgate.net |
| Benzo[b]thiophene 1,1-dioxide | Styrenes/Acrylates (in presence of Pd(OAc)2) | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide | Oxidative Heck Reaction | acs.org |
Strategic Application of Protecting Groups in Benzo[b]thiophene Derivative Synthesis
In the multi-step synthesis of complex molecules containing the benzo[b]thiophene core, the strategic use of protecting groups is essential to ensure chemoselectivity. Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.
An example can be found in the synthesis of benzo[b]thiophene acylhydrazones. To create the necessary benzo[b]thiophene-2-carbohydrazide intermediate, a tert-butoxycarbonyl (Boc) group is used to protect one of the nitrogen atoms of hydrazine. nih.gov This ensures that the acylation occurs selectively on the desired nitrogen. The Boc group is base-stable but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate the free hydrazide for subsequent reaction with an aldehyde. nih.gov
Another strategy involves using a functional group that acts as both a protecting group and a directing group. For instance, N,N-diethylcarbamates have been used in the synthesis of 7-oxygen-functionalized benzo[b]thiophenes. researchgate.net The carbamate (B1207046) group protects the phenolic hydroxyl while also directing an ortho-lithiation reaction, a key step in the synthetic sequence. researchgate.net These examples highlight how the judicious choice and application of protecting groups are critical for the successful synthesis of complex benzo[b]thiophene derivatives.
| Protecting Group | Functional Group Protected | Reagents for Protection | Reagents for Deprotection | Reference |
| Tert-butoxycarbonyl (Boc) | Hydrazine (Amine) | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) | nih.gov |
| N,N-diethylcarbamoyl | Phenol (B47542) (Hydroxyl) | N,N-diethylcarbamoyl chloride | Saponification | researchgate.net |
Development of Efficient and Industrially Applicable Synthetic Processes for Benzothiophene Derivatives
The synthesis of benzothiophene derivatives is of significant interest due to their wide range of therapeutic properties, forming the core structure of several drugs. nih.gov Consequently, the development of efficient, scalable, and industrially viable synthetic methodologies is a critical area of research. Modern approaches focus on transition-metal-catalyzed reactions, domino protocols, and the use of readily available starting materials to streamline the production of these valuable heterocyclic compounds. nih.govnih.gov
One prominent industrially applicable approach involves the reaction of a halobenzoyl derivative with mercaptoacetic acid in the presence of an alkali metal hydroxide and water. google.com This method is advantageous as it utilizes commercially available starting materials to produce substituted 2-benzo[b]thiophenecarboxylic acids, which are key intermediates for various pharmaceuticals. google.com For instance, the reaction of 2-chlorobenzaldehyde with mercaptoacetic acid (also known as thioglycolic acid) and potassium hydroxide in water, when heated in an autoclave, yields the potassium salt of 2-benzo[b]thiophenecarboxylic acid. Subsequent acidification provides the final product in high yield. google.com
| Halobenzoyl Derivative | Sulfur Source | Base | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,3-Dichlorobenzaldehyde | Thioglycolic acid | Potassium hydroxide | 125±5°C, 1.25 hours | 3-Chloro-2-benzo[b]thiophenecarboxylic acid | - | google.com |
| 2-Chlorobenzaldehyde | 2-Mercaptoacetic acid | Potassium hydroxide | 124°C, 4 hours | Potassium salt of 2-benzo[b]thiophenecarboxylic acid | - | google.com |
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of benzothiophene derivatives, offering high efficiency and functional group tolerance. acs.orgnih.gov A notable example is the palladium iodide-catalyzed carbonylative approach to synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. acs.orgnih.gov This process uses carbon monoxide as a C1 building block and air as the oxidant, which are both cost-effective and environmentally benign, making the process suitable for industrial application. nih.gov The catalytic system, composed of PdI₂ and KI, is simple and avoids the need for complex ligands. nih.gov The reaction proceeds in fair to high yields (57–83%) and can be conducted in ionic liquids, allowing for the recycling of the catalytic system. acs.orgnih.gov
The mechanism involves a sequence of S-cyclization, demethylation, carbon monoxide insertion, and nucleophilic displacement by an alcohol. acs.org This methodology has been successfully applied to a range of substrates with different substituents on both the triple bond and the aromatic ring. acs.org
| Substrate (1) | R¹ Group | R² Group | Product (2) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1b | p-MeC₆H₄ | H | 2b | 76 | acs.org |
| 1c | p-BrC₆H₄ | H | 2c | 83 | acs.org |
| 1i | Ph | 5-Me | 2i | 61 | acs.org |
| 1j | Ph | 5-F | 2j | 74 | acs.org |
| 1k | Ph | 4-F | 2k | 68 | acs.org |
Another efficient strategy for constructing the benzothiophene scaffold is through domino reactions. nih.gov These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of atom economy and operational simplicity. An efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been developed using a domino reaction protocol, which can then be used to generate a library of novel scaffolds. nih.gov
Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide a metal- and solvent-free synthesis of benzothiophene derivatives. researchgate.netorganic-chemistry.org This approach is environmentally friendly and uses an inexpensive catalyst, yielding products in moderate to excellent yields. researchgate.net The versatility of these methods allows for the synthesis of a wide array of substituted benzothiophenes, which are crucial for the development of new therapeutic agents. nih.gov
Chemical Reactivity and Derivatization Studies of 3 Benzyloxybenzo B Thiophene 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation. These transformations are fundamental in altering the polarity, solubility, and biological activity of the parent molecule.
Esterification and Amidation Reactions of Benzo[b]thiophene Carboxylic Acids.
The carboxylic acid moiety of benzo[b]thiophene carboxylic acids readily undergoes esterification with various alcohols under acidic conditions, a reaction commonly known as Fischer esterification. This equilibrium-driven process typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The use of dehydrating agents or the azeotropic removal of water can be employed to drive the reaction towards the formation of the ester product.
Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. However, the direct reaction between a carboxylic acid and an amine to form an amide is generally a high-temperature process due to the formation of a stable ammonium (B1175870) carboxylate salt. To facilitate this transformation under milder conditions, the carboxylic acid is often activated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide. For instance, benzo[b]thiophene-2-carboxylic acid can be converted to its acid chloride, which then serves as a versatile intermediate for the synthesis of various amide derivatives.
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid | Ethanol, H₂SO₄ (cat.), Reflux | Ethyl benzo[b]thiophene-2-carboxylate | Esterification |
| Benzo[b]thiophene-2-carboxylic acid | 1. SOCl₂ 2. Benzylamine | N-Benzyl-benzo[b]thiophene-2-carboxamide | Amidation (via acid chloride) |
| Benzoic acid | Benzylamine, Boric acid (cat.), Toluene (B28343), Reflux | N-Benzylbenzamide | Amidation (direct, catalytic) sciepub.com |
Reduction and Decarboxylation Pathways of Carboxylic Acid Derivatives.
The carboxylic acid group of benzo[b]thiophene-2-carboxylic acids can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the corresponding alcohol. It is important to note that LiAlH₄ is a highly reactive reagent and can also reduce other functional groups that may be present in the molecule.
Decarboxylation, the removal of the carboxyl group, of benzo[b]thiophene-2-carboxylic acids can be achieved under specific conditions. For instance, 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated by refluxing with 48% hydrobromic acid. zendy.io This method has been reported to be more efficient than the traditional copper-quinoline method for this particular substrate. zendy.io However, the feasibility and conditions for the decarboxylation of 3-benzyloxybenzo[b]thiophene-2-carboxylic acid would likely depend on the stability of the benzyloxy group under the reaction conditions. The nitration of benzo[b]thiophene-2-carboxylic acid has been shown to yield a mixture of nitro-substituted products, which can then be decarboxylated to the corresponding nitrobenzo[b]thiophenes. cdnsciencepub.com
| Reactant | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Carboxylic Acids (general) | 1. LiAlH₄, THF 2. H₃O⁺ | Primary Alcohols | Reduction | masterorganicchemistry.comlibretexts.org |
| 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid | 48% HBr, Reflux | 5-Hydroxy-3-methylbenzo[b]thiophene | Decarboxylation | zendy.io |
| Nitro-substituted benzo[b]thiophene-2-carboxylic acids | Copper, Quinoline, Heat | Nitrobenzo[b]thiophenes | Decarboxylation | cdnsciencepub.com |
Modifications and Transformations of the Benzyloxy Substituent
The benzyloxy group at the 3-position is a key feature of the molecule, influencing its electronic properties and providing a handle for further synthetic modifications.
Cleavage Reactions of the Benzyl (B1604629) Ether Moiety.
The benzyl ether linkage is susceptible to cleavage under various conditions, most commonly through catalytic hydrogenolysis. This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The process is generally clean and efficient, yielding the corresponding phenol (B47542) (3-hydroxybenzo[b]thiophene-2-carboxylic acid) and toluene as a byproduct. This deprotection strategy is widely used in organic synthesis due to its mildness and high yields.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[b]thiophene Ring System.
The benzo[b]thiophene ring is an aromatic system that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents.
In the case of this compound, the benzyloxy group at the 3-position is an ortho-, para-directing and activating group for electrophilic aromatic substitution due to the lone pairs on the oxygen atom which can be delocalized into the ring system. Conversely, the carboxylic acid group at the 2-position is a meta-directing and deactivating group. The interplay of these two opposing effects determines the position of electrophilic attack. Studies on the nitration of benzo[b]thiophene-2-carboxylic acid have shown that substitution occurs at various positions, including the 3-, 4-, 6-, and 7-positions, with some electrophilic displacement of the carboxylic acid group also observed. rsc.org The presence of the activating benzyloxy group at the 3-position would likely favor substitution on the benzene (B151609) ring portion of the benzo[b]thiophene system.
Nucleophilic aromatic substitution on the benzo[b]thiophene ring is generally less facile than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The reactivity of the thiophene (B33073) ring towards nucleophilic substitution is known to be greater than that of the benzene ring. In the absence of such activating groups, nucleophilic substitution on the benzo[b]thiophene core of this compound is expected to be challenging.
| Reactant | Reagents | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid | HNO₃, H₂SO₄/AcOH | Mixture of 3-, 4-, 6-, and 7-nitro derivatives | Electrophilic Aromatic Substitution (Nitration) | rsc.org |
| Benzo[b]thiophene | Br₂ | Mainly 3-bromobenzo[b]thiophene | Electrophilic Aromatic Substitution (Bromination) | cdnsciencepub.com |
Lack of Publicly Available Research on the Derivatization of this compound
General synthetic routes for the modification of carboxylic acids, such as conversion to amides, esters, and other functional groups, are well-documented in organic chemistry. These reactions typically involve the activation of the carboxylic acid moiety followed by reaction with a suitable nucleophile. For instance, amide formation can be achieved by converting the carboxylic acid to an acid chloride or by using coupling agents to facilitate the reaction with an amine. Similarly, esterification can be performed under acidic conditions with an alcohol.
However, the application of these general methods to this compound, and the subsequent characterization of the resulting novel derivatives, have not been specifically reported in the accessible scientific literature. Consequently, detailed research findings, reaction specifics, and characterization data such as melting points, nuclear magnetic resonance (NMR) spectra, and mass spectrometry (MS) data for derivatives of this particular compound cannot be provided.
The absence of such specific data precludes the generation of a detailed article on the chemical reactivity and derivatization studies of this compound as requested. Further research and publication in this specific area would be necessary to fulfill such a request.
Investigation of Biological Activities and Molecular Mechanisms of 3 Benzyloxybenzo B Thiophene 2 Carboxylic Acid Analogues in Vitro and in Silico Focus
Cellular Assay Research (excluding human clinical data)
The therapeutic potential of 3-benzyloxybenzo[b]thiophene-2-carboxylic acid analogues has been further evaluated through various in vitro cellular assays.
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum drives the search for new antimalarial agents. nih.govresearchgate.net Benzo[b]thiophene derivatives have been investigated for this purpose. researchgate.net Specifically, bromo-benzothiophene carboxamide derivatives were identified as potent, slow-binding inhibitors of P. falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway. nih.gov
The most potent of these analogues, 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, demonstrated significant inhibitory activity against the purified enzyme and was also effective against the parasite's asexual blood stages in vitro. nih.govresearchgate.net
Table 2: In Vitro Antiplasmodial Activity of a Benzo[b]thiophene-2-carboxamide (B1267583) Analogue
| Compound | Molecular Target | IC50 (nM) |
|---|
| 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide | PfENR | 115 |
Data sourced from a study on benzothiophene (B83047) carboxamide derivatives as PfENR inhibitors. nih.gov
Epilepsy is a common neurological disorder, and there is a continuous need for more effective and safer anticonvulsant drugs. mdpi.com Research into derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione has identified compounds with promising antiseizure properties in established preclinical models. mdpi.com
The anticonvulsant activity of these analogues was evaluated in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure model, which identifies compounds effective against therapy-resistant focal seizures. A lead compound from this series demonstrated potent, broad-spectrum anticonvulsant activity and did not produce motor impairment in the rotarod neurotoxicity test at therapeutic doses. mdpi.com This compound also showed activity in the subcutaneous pentylenetetrazole (scPTZ) model, which is used to screen for drugs effective against absence seizures. mdpi.com
Table 3: Anticonvulsant Activity of a Lead 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Analogue (Compound 33) in Mice
| Pre-clinical Model | Parameter | Value (mg/kg) |
|---|---|---|
| Maximal Electroshock (MES) | ED50 | 27.4 |
| 6 Hz (32 mA) | ED50 | 30.8 |
| Rotarod (Neurotoxicity) | TD50 | > 200 |
ED50: Median effective dose. TD50: Median toxic dose. Data sourced from a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives. mdpi.com
Investigation of Anti-inflammatory Potential in Cell-based Systems
Analogues of this compound have demonstrated notable anti-inflammatory properties in various cell-based assays. The primary mechanism often investigated is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). researchgate.net Dual inhibition of both COX and 5-LOX pathways is a particularly valued attribute as it may offer a broader spectrum of anti-inflammatory action. researchgate.net
One study focused on a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), which significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. oiccpress.com This inhibition is linked to the downregulation of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and COX-2. oiccpress.com
Furthermore, the therapeutic potential of these analogues extends to models of inflammatory diseases. The derivative 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been shown to alleviate conditions resembling ulcerative colitis in preclinical models, suggesting a role in modulating gut-related inflammation. nih.gov The anti-inflammatory activity of various tetrahydrobenzo[b]thiophene derivatives was evaluated by their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. Several compounds, particularly 3a , 3b , and 2a , showed potent reversal of LPS-induced NO production. dundee.ac.uk
| Compound | Assay | Cell Line | Activity | Source |
|---|---|---|---|---|
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Significant reduction in LPS-induced NO | oiccpress.com |
| THBT Derivative 3a | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 87.07% inhibition of LPS-induced NO | dundee.ac.uk |
| THBT Derivative 3b | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 80.39% inhibition of LPS-induced NO | dundee.ac.uk |
| THBT Derivative 2a | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 78.04% inhibition of LPS-induced NO | dundee.ac.uk |
| Sulforaphane (Reference) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 91.57% inhibition of LPS-induced NO | dundee.ac.uk |
Exploration of Anticancer Potential in Cancer Cell Lines (excluding human clinical data)
The benzo[b]thiophene scaffold is a recurring motif in the design of potential anticancer agents. nih.govktu.eduijpsjournal.com In vitro studies have confirmed the cytotoxic and anti-proliferative effects of various analogues across a range of human cancer cell lines.
For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated for their anticancer properties. One such compound, b19 , demonstrated significant inhibition of proliferation, migration, and invasion in the triple-negative breast cancer cell line MDA-MB-231. nih.govresearchgate.net This compound was also shown to promote apoptosis in these cells. nih.govresearchgate.net
Another novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was assessed for its cytotoxic effects against a panel of cancer cell lines. The study determined its half-maximal effective concentration (EC50) in cell lines including MDA-MB-231 (breast), HepG2 (liver), LNCaP (prostate), Caco-2 (colon), Panc-1 (pancreas), HeLa (cervical), and Ishikawa (endometrial). oiccpress.com The compound was found to induce apoptosis by activating pro-apoptotic genes. oiccpress.com
Furthermore, metal complexes incorporating benzo[b]thiophene-2-carboxylic acid ligands have shown promise. A platinum(IV) complex with 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid exhibited a potent IC50 value of 0.4 µM against the A2780 ovarian cancer cell line. mdpi.com
| Compound | Cell Line | Cancer Type | Activity (EC50/IC50) | Source |
|---|---|---|---|---|
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | Breast | 126.67 µM | oiccpress.com |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 | Liver | 67.04 µM | oiccpress.com |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LNCaP | Prostate | 127.59 µM | oiccpress.com |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 | Colon | 63.74 µM | oiccpress.com |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 | Pancreas | 76.72 µM | oiccpress.com |
| Pt(IV) complex with 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | A2780 | Ovarian | 0.4 µM | mdpi.com |
| Benzothiophene based carboxamide chloroaminobenzothiazole 59 | MCF-7 | Breast | 40 nM | nih.gov |
Research into Neuroprotective Potential
Research into benzo[b]thiophene-2-carboxylic acid analogues has identified promising candidates for neuroprotection. A key area of investigation is their ability to modulate the aggregation of amyloid-beta (Aβ42) peptide, a hallmark of Alzheimer's disease. A series of N-phenylbenzo[b]thiophene-2-carboxamide derivatives were synthesized and tested for this activity. researchgate.net Compounds 5a and 5b , which both feature a methoxyphenol group, demonstrated concentration-dependent inhibition of Aβ42 aggregation. researchgate.net Crucially, these compounds also provided significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. researchgate.net
The benzo[b]thiophene scaffold is also present in Encenicline, a drug investigated for its activity against schizophrenia and Alzheimer's disease, highlighting the therapeutic potential of this chemical family in neurological disorders. ktu.edu
In a separate line of research, analogues have been developed as potent antagonists of the neurokinin-2 (NK2) receptor. nih.gov While not strictly neuroprotection, modulation of neurokinin pathways is a valid therapeutic strategy for various central nervous system disorders. The compound 10i , 6-methylbenzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, was identified as having subnanomolar potency in in vitro tests for hNK2 receptor antagonism. nih.gov Additionally, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent antiseizure and antinociceptive (pain-relieving) activities in preclinical models, suggesting a role in modulating neuronal hyperexcitability. mdpi.com
Elucidation of Molecular and Cellular Mechanisms of Action (Pre-clinical)
Protein-Ligand Interaction Analysis and Binding Mode Confirmation
In silico molecular docking studies are crucial for understanding how these analogues interact with their biological targets at a molecular level. nih.govresearchgate.net For anti-inflammatory derivatives, docking simulations have been used to model the binding of 1-benzothiophene-2-carboxylic acid to inflammatory proteins like COX-2 and 5-LOX. nih.gov
In the context of anticancer activity, the binding mode of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives to the RhoA protein has been investigated. nih.govresearchgate.net Molecular docking analysis revealed that the active compound b19 exhibits a different binding pattern from a known covalent inhibitor, DC-Rhoin, providing a basis for developing new anticancer agents targeting this pathway. nih.govresearchgate.net
For neuroprotective applications, computational modeling was used to investigate the binding site of N-phenylbenzo[b]thiophene-2-carboxamide derivatives on Aβ42 assemblies. researchgate.net These studies suggest that the orientation of the bicyclic benzo[b]thiophene ring is a key determinant of whether the compound inhibits or accelerates Aβ42 aggregation. researchgate.net
Similarly, the binding of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) to its target, branched-chain α-ketoacid dehydrogenase kinase (BDK), was confirmed to be at the same allosteric site as other known inhibitors. This interaction triggers conformational changes, leading to the dissociation of the kinase from its complex. nih.gov
Investigation of Signaling Pathway Modulation
The biological effects of this compound analogues are underpinned by their ability to modulate specific intracellular signaling pathways.
In cancer cells, certain analogues can inhibit the RhoA/ROCK pathway. nih.govresearchgate.net The suppression of this pathway by compound b19 was confirmed by observing a decrease in myosin light chain phosphorylation and the disruption of stress fiber formation in MDA-MB-231 cells. nih.govresearchgate.net Other anticancer mechanisms include the activation of the intrinsic apoptotic pathway. The derivative IPBT was found to upregulate the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53. oiccpress.com
For immunomodulatory effects, some analogues act as potent agonists of the stimulator of interferon genes (STING) pathway, which is a key component of the innate immune system and a target for cancer immunotherapy. nih.gov Compound 57 from a series of benzothiophene oxobutanoic acid analogues was shown to activate the STING signaling pathway more rapidly and potently than the reference agonist ADU-S100 in THP1-Dual cells. nih.gov
Furthermore, the anti-inflammatory effects of IPBT in macrophages are linked to the downregulation of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6. oiccpress.com In a different context, benzo[b]thiophene-2-carboxamide analogues have been shown to act as agonists at opioid receptors, activating signaling through both cyclic adenosine (B11128) monophosphate (cAMP) and β-arrestin-2-mediated pathways. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the benzo[b]thiophene scaffold, several SAR studies have provided valuable insights.
In the development of anticancer agents targeting the RhoA/ROCK pathway, it was observed that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol moiety at the C-5 position enhanced the anti-proliferative activity of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives in breast cancer cells. nih.govresearchgate.net
For STING agonists derived from a benzothiophene oxobutanoic acid scaffold, a series of N-substituted acyloxyamino derivatives were created. This systematic modification led to the identification of compounds with potent activity against both human and murine STING. nih.gov
In the pursuit of neurokinin-2 (NK2) receptor antagonists, chemical modifications to a lead series aimed to reduce the peptide character of the molecules. This effort led to the identification of compound 10i , which incorporated a 6-methylbenzo[b]thiophene-2-carboxylic acid head group, showing a significant improvement in in vivo antagonist activity. nih.gov The SAR for N-phenylbenzo[b]thiophene-2-carboxamides as Aβ42 aggregation modulators revealed that a methoxyphenol pharmacophore was key for inhibitory activity, whereas a 4-methoxyphenyl (B3050149) ring led to an acceleration of fibrillogenesis. researchgate.net This demonstrates how subtle structural changes can dramatically alter the biological effect.
Impact of Substitutions on the Benzo[b]thiophene Core
Substitutions on the benzo[b]thiophene nucleus have been shown to significantly influence the biological activity of its derivatives. The nature and position of these substituents can modulate the compound's potency, selectivity, and pharmacokinetic properties.
In a study focused on developing antimicrobial agents, a series of benzo[b]thiophene-2-acylhydrazones were synthesized with various substitutions on the benzo[b]thiophene core. nih.gov The introduction of a chloro group at the 6-position of the benzo[b]thiophene ring was found to be particularly effective. For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against multidrug-resistant Staphylococcus aureus strains. nih.gov This highlights the positive impact of electron-withdrawing groups at this position on antibacterial activity. Similarly, a 6-fluoro substitution was also explored, indicating that halogenation at the 6-position is a viable strategy for enhancing antimicrobial potency. nih.gov
The table below summarizes the effect of substitutions on the benzo[b]thiophene core on antimicrobial activity.
| Compound ID | Substitution on Benzo[b]thiophene Core | Biological Activity (MIC against S. aureus) |
| II.b | 6-Chloro | 4 µg/mL |
| 1c | 6-Fluoro | - |
| 1b | 6-Chloro | - |
In the context of anticancer activity, a study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives revealed that substitutions on the core are crucial for their anti-proliferative effects. The structure-activity relationship demonstrated that a 1-methyl-1H-pyrazol group at the C-5 position contributed to the antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). nih.govnih.gov This suggests that introducing specific heterocyclic moieties at the C-5 position can enhance the anticancer potential of the benzo[b]thiophene scaffold.
Another study investigating 3-iodo-2-phenylbenzo[b]thiophene (IPBT) as an anticancer and anti-inflammatory agent underscores the importance of substitutions at the 3-position. The presence of an iodine atom at this position was integral to the compound's ability to induce apoptosis in various cancer cell lines, including MDA-MB-231, HepG2, and Caco-2, and to reduce inflammatory responses in macrophage cells. oiccpress.com
These findings collectively indicate that the biological activity of benzo[b]thiophene derivatives can be finely tuned by strategic substitutions on the core structure. The position and electronic nature of these substituents are critical determinants of their therapeutic efficacy.
Role and Contribution of the Benzyloxy Group to Biological Activity
While specific in vitro or in silico studies on this compound were not prominently found in the searched literature, the role of the benzyloxy group as a pharmacophore can be inferred from its general use in medicinal chemistry. The benzyloxy group is a relatively large, lipophilic moiety that can influence a molecule's interaction with biological targets in several ways.
The presence of a benzyloxy group can enhance binding to target proteins through hydrophobic interactions within a binding pocket. The aromatic ring of the benzyl (B1604629) group can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site of an enzyme or receptor.
In the broader context of drug design, benzyloxy groups have been incorporated into various molecular scaffolds to improve their biological activity. For instance, in a series of chalcone (B49325) derivatives, the presence and position of a benzyloxy group were found to be critical for their inhibitory activity against human monoamine oxidase B (hMAO-B).
Influence of Carboxylic Acid Functional Group Modifications on Biological Effects
The carboxylic acid group at the 2-position of the benzo[b]thiophene core is a key functional group that can be modified to alter the biological profile of the parent compound. Modifications such as esterification, amidation, or conversion to bioisosteres can impact a molecule's solubility, cell permeability, and interaction with biological targets.
One common modification is the conversion of the carboxylic acid to an amide. In a study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents, the formation of carboxamides at the C-3 position was shown to enhance anti-proliferative activity against breast cancer cells. nih.govnih.gov For example, compound b19 , a carboxamide derivative, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 cells. nih.govnih.gov Molecular docking studies suggested that these carboxamide derivatives have a distinct binding pattern within their target, the RhoA/ROCK pathway. nih.govnih.gov
The table below illustrates the impact of carboxamide formation on the anti-proliferative activity of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives.
| Compound Class | Functional Group at C-3 | Biological Activity |
| Parent Compound | Carboxylic Acid | - |
| b-series derivatives | Carboxamide | Enhanced anti-proliferative activity |
Another significant modification involves the conversion of the carboxylic acid to acylhydrazones. In the development of antimicrobial agents, benzo[b]thiophene-2-carboxylic acid was converted to its corresponding hydrazide, which was then reacted with various aldehydes to form a series of acylhydrazones. nih.gov This modification led to compounds with significant activity against multidrug-resistant S. aureus. The acylhydrazone moiety allows for extensive structural diversification, which can be exploited to optimize the antimicrobial spectrum and potency. nih.gov
For example, the conversion of the carboxylic acid to (E)-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide resulted in a compound with notable antimicrobial properties. nih.gov Similarly, the synthesis of (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid demonstrates how modifications of the carboxylic acid can introduce additional functionalities that may contribute to biological activity. nih.gov
Computational Chemistry and Chemoinformatics Applications in 3 Benzyloxybenzo B Thiophene 2 Carboxylic Acid Research
Molecular Docking Simulations for Predicting Ligand Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid, molecular docking simulations can provide critical insights into its potential interactions with biological targets. For instance, studies on related benzo[b]thiophene derivatives have utilized molecular docking to explore their binding modes with various enzymes and receptors. nih.govresearchgate.net
The process involves preparing the three-dimensional structure of the ligand (this compound) and the target protein. The ligand's conformational flexibility is often explored to identify the most energetically favorable binding pose within the protein's active site. The scoring functions employed in docking algorithms then estimate the binding affinity, providing a rank-ordering of potential ligands.
A hypothetical molecular docking study of this compound could reveal key interactions, such as hydrogen bonding involving the carboxylic acid group and hydrophobic interactions from the benzothiophene (B83047) core and the benzyloxy substituent. These predictions can guide the design of analogues with improved potency and selectivity.
Table 1: Key Interactions Potentially Identified Through Molecular Docking of this compound
| Functional Group | Potential Interaction Type | Potential Interacting Residues in a Target Protein |
| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |
| Benzothiophene Core | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Benzyloxy Group | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |
Pharmacophore Modeling and Virtual Screening Methodologies
Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. mdpi.comresearchgate.netresearchgate.net This approach can be broadly categorized into ligand-based and structure-based methods.
In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated from a set of known active ligands. researchgate.net If a series of biologically active benzo[b]thiophene-2-carboxylic acid derivatives were available, their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, could be identified and spatially mapped to create a pharmacophore model. This model would represent the key features required for interaction with the target and could be used to screen large compound libraries for new potential ligands. mdpi.com
When the three-dimensional structure of the target protein is known, a structure-based pharmacophore model can be derived from the interactions observed between the protein and a bound ligand. researchgate.netresearchgate.net This approach allows for the identification of crucial interaction points within the binding site. For this compound, if a target protein structure were identified, a pharmacophore model could be constructed based on the key amino acid residues involved in its binding. This model would serve as a 3D query for virtual screening.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comresearchgate.net Both ligand-based and structure-based pharmacophore models can be employed as filters in virtual screening campaigns. mdpi.com By screening vast chemical databases, researchers can prioritize a smaller, more manageable number of compounds for experimental testing, thereby saving significant time and resources. This approach has been successfully applied in the discovery of novel inhibitors for various targets.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzo[b]thiophene derivatives, QSAR models have been developed to predict their activity for various therapeutic applications. researchgate.netcore.ac.ukresearchgate.net
The process involves calculating a set of molecular descriptors for each compound in a training set, which quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties). Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity. A well-validated QSAR model can then be used to predict the activity of new, untested compounds, such as novel derivatives of this compound.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptors | Information Encoded |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Connectivity Indices | Atomic connectivity and branching |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) Properties for Research Prioritization
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial for its successful development. mdpi.comnih.gov In silico models provide a rapid and cost-effective means of predicting these properties in the early stages of drug discovery, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles. researchgate.net
For this compound, various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com Toxicity prediction models can flag potential liabilities, such as mutagenicity, carcinogenicity, and cardiotoxicity. These predictions are invaluable for guiding the selection of the most promising candidates for further preclinical and clinical development.
Table 3: Commonly Predicted ADME/Tox Properties and their Significance
| Property | Significance in Drug Development |
| Absorption | |
| Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. |
| Intestinal Absorption | The extent to which a compound is absorbed from the gastrointestinal tract. |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross into the central nervous system. |
| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood, affecting its free concentration. |
| Metabolism | |
| Cytochrome P450 Inhibition/Induction | Potential for drug-drug interactions. |
| Excretion | |
| Renal Clearance | The rate at which a compound is cleared from the body by the kidneys. |
| Toxicity | |
| Mutagenicity | Potential to cause genetic mutations. |
| Carcinogenicity | Potential to cause cancer. |
| hERG Inhibition | Potential for cardiotoxicity. |
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Interactions
Note: Extensive literature searches did not yield specific studies on the conformational analysis or molecular dynamics simulations of this compound. Therefore, this section will discuss the computational approaches and findings for the parent scaffold, benzo[b]thiophene-2-carboxylic acid, and its derivatives as an analogy. These studies provide a framework for understanding the likely conformational behavior and interaction dynamics of the subject compound.
Computational chemistry and chemoinformatics are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis helps in identifying the most stable spatial arrangements of the molecule, which is crucial for its interaction with biological targets. Molecular dynamics (MD) simulations further provide insights into the molecule's behavior over time in a simulated physiological environment.
Conformational Analysis:
The flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the benzyloxy group to the benzo[b]thiophene core and the carboxylic acid group to the thiophene (B33073) ring.
The C-O bond between the benzo[b]thiophene ring and the benzyloxy group.
The O-CH₂ bond of the benzyloxy group.
The C-C bond between the thiophene ring and the carboxylic acid group.
Computational methods, particularly Density Functional Theory (DFT), are often employed to study the conformational preferences of such molecules. By systematically rotating these bonds and calculating the potential energy of the resulting structures, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
For the related thiophene-2-carboxylic acid, studies have shown that the orientation of the carboxylic acid group relative to the thiophene ring is a key determinant of conformational stability. researchgate.net Similarly, for this compound, the orientation of the benzyloxy and carboxylic acid groups would be expected to define the low-energy conformations. The bulky nature of the benzyloxy group likely influences the preferred orientation of the adjacent carboxylic acid.
Table 1: Hypothetical Stable Conformers of this compound and Key Dihedral Angles
This table illustrates the type of data that would be generated in a conformational analysis study. The values are hypothetical and serve as an example.
| Conformer | Dihedral Angle 1 (°C) (Ring-C-O-CH₂) | Dihedral Angle 2 (°C) (Ring-C-C=O) | Relative Energy (kcal/mol) |
| A | 180 | 0 | 0.00 |
| B | 90 | 180 | 1.5 |
| C | 0 | 0 | 2.1 |
Molecular Dynamics Simulations:
Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of this compound and its interactions with other molecules, such as proteins or nucleic acids. These simulations model the movement of atoms over time by solving Newton's equations of motion.
In the context of drug discovery, MD simulations are valuable for:
Assessing Ligand Stability: To observe how the compound behaves in the binding pocket of a target protein.
Characterizing Binding Modes: To refine the binding poses obtained from molecular docking.
Calculating Binding Free Energies: To estimate the affinity of the compound for its target.
For instance, MD simulations have been used to study the stability of complexes between derivatives of benzo[b]thiophene-2-carbaldehyde and their protein targets. nih.gov These studies often analyze metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand to assess the stability of the complex. nih.gov
Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Interactions
This table provides an overview of common metrics used in MD simulation analysis, which would be applicable to studies of this compound.
| Parameter | Description | Typical Interpretation |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD suggests the system has reached equilibrium. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values indicate greater flexibility of that part of the molecule. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | The persistence of hydrogen bonds can indicate key interactions for binding. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Changes in SASA upon binding can indicate how the ligand is buried within the protein. |
While specific research on this compound is not currently available, the established computational methodologies applied to the benzo[b]thiophene scaffold demonstrate a clear path for future in silico investigations of this compound. Such studies would be invaluable in elucidating its conformational landscape and the dynamics of its interactions with biologically relevant targets.
Potential Research Applications and Future Directions for 3 Benzyloxybenzo B Thiophene 2 Carboxylic Acid
Development as a Lead Compound for Pre-clinical Drug Discovery Programs
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with a wide array of pharmacological activities. researchgate.netnih.gov Derivatives of this scaffold have been developed as anti-cancer, anti-microbial, anti-inflammatory, and anti-convulsant agents, among others. nih.gov Consequently, 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid is considered a viable candidate for exploration as a lead compound in drug discovery and development programs.
Research into structurally related benzo[b]thiophene carboxylic acids has demonstrated significant therapeutic potential. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has shown efficacy in models of ulcerative colitis, arthritis, and liver cancer by suppressing the mTORC1 signaling pathway. nih.govnih.gov Other derivatives have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK pathway. nih.govresearchgate.net These findings suggest that the benzo[b]thiophene carboxylic acid core is a promising starting point for developing targeted therapies. The benzyloxy group at the 3-position of the title compound offers a modifiable site that can be altered to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Biological Target/Pathway (based on analogs) | Reference |
|---|---|---|
| Inflammatory Diseases (e.g., Ulcerative Colitis) | mTORC1 Pathway | nih.govnih.gov |
| Oncology | RhoA/ROCK Pathway, Kinases | nih.govresearchgate.net |
| Infectious Diseases (e.g., Tuberculosis) | DprE1 Enzyme | nih.gov |
| Neurological Disorders (e.g., Epilepsy, Pain) | Voltage-Sensitive Sodium Channels | mdpi.com |
Utilization as a Chemical Probe for Investigating Biological Pathways
A chemical probe is a small molecule used to study and manipulate a biological system or protein target. The structure of this compound is well-suited for development into such a tool. While this specific molecule has not been extensively documented as a chemical probe, related heterocyclic compounds have been successfully optimized for this purpose. For example, derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been developed as probe molecules to investigate the biology and physiology of the GPR35 receptor. nih.gov
The carboxylic acid group of this compound provides a convenient attachment point for introducing reporter tags (like fluorophores or biotin) or reactive functionalities (like photo-cross-linkers). Such modifications would enable its use in a range of applications, including:
Target identification and validation: Using tagged derivatives to pull down binding partners and identify the protein targets responsible for a biological effect.
Imaging: Visualizing the localization of the compound or its target within cells or tissues.
Mechanism of action studies: Elucidating how the compound interacts with its target and modulates a specific biological pathway.
Role as a Key Synthetic Intermediate for the Construction of More Complex Molecular Architectures
This compound serves as a valuable building block for the synthesis of more elaborate organic molecules. chemimpex.com The core structure possesses several reactive sites that can be selectively modified to generate a library of derivatives. The carboxylic acid at the 2-position is particularly versatile and can be converted into a variety of other functional groups, including esters, amides, and alcohols.
Key chemical transformations that this intermediate can undergo include:
Oxidation: The sulfur atom in the thiophene (B33073) ring can be oxidized to form the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde, providing entry into a different set of chemical derivatives.
Substitution: The benzo[b]thiophene core can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring system.
Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines to create a library of amides, a common functional group in many pharmaceuticals.
This synthetic versatility makes it a key intermediate for creating complex, biologically active compounds. mdpi.com
Exploration of Novel Bioisosteric Replacements within the Benzo[b]thiophene Scaffold
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, pharmacokinetic profile, or to reduce toxicity. nih.gov This involves substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com The benzo[b]thiophene scaffold of this compound is ripe for such exploration.
The thiophene ring itself is often considered a bioisostere of a benzene (B151609) ring, and research has shown that replacing benzene with thiophene in certain drug candidates is well-tolerated by biological targets, such as the NMDA receptor. nih.govrsc.org Potential bioisosteric modifications for this scaffold could include:
Scaffold Hopping: Replacing the entire benzo[b]thiophene core with other bicyclic heterocycles like benzofuran, indole, or indazole to explore novel chemical space while retaining a similar three-dimensional arrangement of functional groups. researchgate.net
Ring Atom Modification: Altering the thiophene ring by, for instance, replacing the sulfur with selenium (a benzo[b]selenophene) to fine-tune electronic and metabolic properties.
Functional Group Replacement:
Substituting the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid to alter acidity and cell permeability.
Replacing the benzyloxy group with other linkers (e.g., an ether with a different alkyl chain, an amine, or a thioether) to probe the binding pocket of a target protein.
Integration into High-Throughput Screening Libraries for Target Identification
High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. Due to the diverse biological activities associated with the benzo[b]thiophene scaffold, derivatives like this compound are excellent candidates for inclusion in HTS libraries. nih.gov
Its suitability for HTS is based on several factors:
Structural Rigidity and Complexity: The rigid bicyclic core provides a defined three-dimensional shape that can fit into specific protein binding sites.
Synthetic Tractability: As a versatile synthetic intermediate, it can be used to generate a large library of diverse analogs, which is essential for building a comprehensive screening collection.
"Privileged Scaffold" Status: The known propensity of the benzo[b]thiophene core to interact with a wide range of biological targets increases the probability of identifying "hits" during a screening campaign.
By incorporating this compound and its derivatives into HTS libraries, researchers can screen for activity against novel drug targets, potentially uncovering new therapeutic applications.
Future Avenues in Medicinal Chemistry and Chemical Biology Research Pertaining to Benzo[b]thiophene Carboxylic Acids
The broad utility of the benzo[b]thiophene core ensures a promising future for research into derivatives like this compound. researchgate.netrsc.org Future research is likely to advance in several key directions:
Development of Covalent Inhibitors: The carboxylic acid group can be modified to a reactive "warhead" to enable the development of covalent inhibitors that form a permanent bond with their target protein, often leading to increased potency and duration of action.
Targeting Protein-Protein Interactions: The rigid scaffold could be elaborated with functional groups designed to disrupt challenging biological targets, such as protein-protein interactions, which are implicated in many diseases.
Exploration of New Therapeutic Areas: While much research has focused on cancer and inflammation, the diverse bioactivity of this class of compounds suggests potential applications in other areas, such as neurodegenerative diseases and metabolic disorders. nih.govrsc.orgnih.gov
Advanced Drug Delivery: The carboxylic acid moiety could be used to attach the molecule to drug delivery systems, such as nanoparticles or antibody-drug conjugates, to improve targeted delivery and reduce off-target effects.
Continued investigation into the synthesis and biological evaluation of novel this compound derivatives will undoubtedly lead to the discovery of new lead molecules and research tools, furthering the fields of medicinal chemistry and chemical biology.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) |
| Thieno[3,2-b]thiophene-2-carboxylic acid |
| Benzofuran |
| Indole |
| Indazole |
| Benzo[b]selenophene |
| Tetrazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
